4-Iodo-3,5-dimethylbenzamide
Overview
Description
4-Iodo-3,5-dimethylbenzamide is a chemical compound with the molecular formula C9H10INO and a molecular weight of 275.09 . It belongs to the amide family.
Molecular Structure Analysis
The molecular structure of 4-Iodo-3,5-dimethylbenzamide consists of an iodine atom and two methyl groups attached to a benzene ring, along with an amide functional group .Physical And Chemical Properties Analysis
4-Iodo-3,5-dimethylbenzamide has a predicted boiling point of 277.2±40.0 °C and a predicted density of 1.690±0.06 g/cm3 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C .Scientific Research Applications
Synthesis and Preparation
4-Iodo-3,5-dimethylbenzamide is a compound with various scientific research applications. One key application is in the synthesis and preparation of organic intermediates. Zheng Su (2003) described the preparation of 3,5-Dimethylbenzamide, a related compound, by oxidizing mesitylene with dilute nitric acid, followed by chloridization and reaction with freezing ammonia. This process highlights the importance of 4-Iodo-3,5-dimethylbenzamide and its derivatives in organic synthesis (Zheng Su, 2003).
Crystal Engineering
In crystal engineering, 4-Iodo-3,5-dimethylbenzamide can play a significant role. Saha, Nangia, and Jaskólski (2005) demonstrated that molecules like 4-Iodo-3,5-dimethylbenzamide can be involved in forming molecular tapes through hydrogen bonds and halogen bonds. This application is crucial in designing crystal structures for various scientific purposes (B. K. Saha, A. Nangia, M. Jaskólski, 2005).
Catalysis
T. Yakura et al. (2018) explored the use of [4-Iodo-3-(isopropylcarbamoyl)phenoxy]acetic acid, a compound related to 4-Iodo-3,5-dimethylbenzamide, as a catalyst for the oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones. This research indicates the potential of 4-Iodo-3,5-dimethylbenzamide in catalytic applications, offering insights into its reactivity and efficiency in specific chemical reactions (T. Yakura et al., 2018).
Other Applications
Further research into 4-Iodo-3,5-dimethylbenzamide and related compounds has revealed a variety of potential applications. For instance, studies on the iodination of certain pyrimidines (H. Niclas et al., 1987) and the synthesis of dimethyl-4-bromoiodobenzenes (Li Yu, 2008) provide insights into the diverse chemical properties and potential uses of these compounds in scientific research (H. Niclas et al., 1987); (Li Yu, 2008).
Safety And Hazards
The safety information available indicates that 4-Iodo-3,5-dimethylbenzamide may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed or if it comes in contact with skin or eyes .
properties
IUPAC Name |
4-iodo-3,5-dimethylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4H,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIWKKGHFRYGBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657948 | |
Record name | 4-Iodo-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Iodo-3,5-dimethylbenzamide | |
CAS RN |
1206679-91-5 | |
Record name | 4-Iodo-3,5-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10657948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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